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Compound of Interest

Compound Name: Methyl isodrimeninol

Cat. No.: B15595925

An in-depth guide for researchers and drug development professionals on the history, isolation,
synthesis, and biological significance of drimane sesquiterpenoids.

Introduction

Drimane sesquiterpenoids are a fascinating class of bicyclic natural products characterized by
a decahydronaphthalene skeleton. First discovered in the mid-20th century, these compounds
have since been isolated from a diverse range of natural sources, including plants, fungi, and
marine organisms. Their potent and varied biological activities, spanning from antifungal and
antibacterial to cytotoxic and anti-inflammatory, have positioned them as promising scaffolds for
the development of new therapeutic agents. This technical guide provides a comprehensive
overview of the discovery, history, and key experimental methodologies related to drimane
sesquiterpenoids, tailored for researchers, scientists, and professionals in the field of drug
development.

A Historical Journey: The Discovery and Elucidation
of a Novel Scaffold

The story of drimane sesquiterpenoids begins with the investigation of the bark of the South
American tree, Drimys winteri. In 1959, Appel, Brooks, and Overton reported the isolation and
structural elucidation of the first member of this class, (-)-drimenol.[1] This seminal work laid the
foundation for the exploration of a new family of natural products.
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The Pioneering Isolation and Structural Elucidation of
(-)-Drimenol

The initial isolation of (-)-drimenol from the bark of Drimys winteri was a meticulous process
characteristic of the era's natural product chemistry. While the full, detailed experimental
protocol from the original 1959 publication is not readily available in modern databases, the
general approach can be reconstructed from subsequent literature and standard phytochemical
techniques of the time.

Experimental Protocol: Isolation of (-)-Drimenol from Drimys winteri

o Extraction: The dried and powdered bark of Drimys winteri was subjected to exhaustive
extraction with a non-polar solvent such as petroleum ether or hexane. This initial step aimed
to isolate the lipophilic constituents of the bark, including the sesquiterpenoids.

o Chromatographic Separation: The crude extract was then subjected to column
chromatography over alumina. Elution with a gradient of solvents with increasing polarity,
starting from petroleum ether and gradually introducing diethyl ether, allowed for the
separation of different fractions.

» Crystallization: The fractions containing (-)-drimenol were identified by monitoring the optical
rotation and through crystallization. Repeated crystallization from a suitable solvent, likely a
mixture of petroleum ether and diethyl ether, yielded pure, crystalline (-)-drimenol.

 Structural Elucidation: The structure of (-)-drimenol was determined using a combination of
classical chemical degradation methods, elemental analysis, and infrared (IR) spectroscopy.
These techniques, which were state-of-the-art at the time, allowed for the determination of
the molecular formula, the presence of a hydroxyl group, and the bicyclic drimane skeleton.
The absolute configuration was established later through further chemical correlations and
the application of chiroptical techniques.

The Expanding Family: Diverse Sources and
Structures

Following the initial discovery, the drimane family of sesquiterpenoids has grown to encompass
hundreds of structurally diverse compounds. These have been isolated from a wide array of
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natural sources, highlighting their widespread distribution in nature.

Plants: Beyond Drimys winteri, drimanes have been found in various other plant species,
including those from the genera Warburgia and Polygonum.[2]

e Fungi: Fungi, particularly species of Aspergillus and Penicillium, have proven to be a rich
source of novel drimane sesquiterpenoids, often exhibiting complex oxidation patterns and
esterifications.[3][4]

» Marine Organisms: Sponges and other marine invertebrates have also yielded unique
drimane derivatives, demonstrating the adaptability of this structural motif to different
ecological niches.

o Bacteria: More recently, the biosynthetic potential for drimane production has been identified
in bacteria, opening up new avenues for discovery.

Biological Activities: A Treasure Trove for Drug
Discovery

The significant interest in drimane sesquiterpenoids is largely driven by their broad spectrum of
biological activities. The following tables summarize some of the key quantitative data reported
for the antifungal, cytotoxic, and anti-inflammatory properties of these compounds.

Antifungal Activity

Drimane sesquiterpenoids have demonstrated potent activity against a range of fungal
pathogens, including clinically relevant species.
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Compound Fungal Species MIC (pg/mL) Reference
(-)-Drimenol Candida albicans 8-64 [5]
Cryptococcus
yp 8 [6]
neoformans
Aspergillus fumigatus 8 [6]
Trichophyton rubrum 62.5 [6]
Polygodial Candida albicans 3.75-15.0 [7]
Gaeumannomyces
o LC50: 7 - 10 [8]
graminis
_ _ Gaeumannomyces
Isodrimeninol o LC50: 9.5 [8]
graminis
Cytotoxic Activity

Many drimane sesquiterpenoids exhibit significant cytotoxicity against various cancer cell lines,
making them attractive candidates for anticancer drug development.
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Compound Cancer Cell Line IC50 (pM) Reference
Polygodial DU145 (Prostate) 71.4+85 [9]
PC-3 (Prostate) 89.2+6.8 [9]

MCF-7 (Breast) 93.7+9.1 [9]

Isodrimenin DU145 (Prostate) 90.5+8.2 [9]
PC-3 (Prostate) 87.6+9.2 [9]

Asperflavinoid A HepG2 (Liver) 38.5 [9]
MKN-45 (Gastric) 26.8 [9]

Ustusolate E HL-60 (Leukemia) 8 [10]
L5178Y (Lymphoma) 1.6 [10]

Pyrrnoxin A analog BV2 (Microglia) 26.6 [11]

Anti-inflammatory Activity

Several drimane sesquiterpenoids have shown potent anti-inflammatory effects by inhibiting
key inflammatory mediators.
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Compound Assay IC50 (pM) Reference

o NO production in LPS-
Talaminoid A ) 7.81 [6]
induced BV-2 cells

_ NO production in LPS-
Known drimane 1 ) 4.97 [6]
induced BV-2 cells

] NO production in LPS-
Known drimane 2 ) 5.86 [6]
induced BV-2 cells

) CXCL10 promoter
Drimane Lactone 1 . 12.4 [7]
activity in DLD-1 cells

] CXCL10 promoter
Drimane Lactone 2 o 55 [7]
activity in DLD-1 cells

) NO production in LPS-
Pyrrnoxin A analog ) 26.6 [11]
induced BV2 cells

] NO production in LPS-
Pyrrnoxin B analog ) 60.5 [11]
induced BV2 cells

Biosynthesis: Nature's Intricate Chemical Machinery

The biosynthesis of drimane sesquiterpenoids originates from the universal C15 precursor,
farnesyl diphosphate (FPP). The key step is the cyclization of FPP to form the characteristic
bicyclic drimane skeleton. In fungi, two distinct pathways have been elucidated, leading to the
formation of either drimenol or drim-8-ene-11-ol as the initial drimane scaffold. These
precursors are then further modified by a suite of tailoring enzymes, including cytochrome P450
monooxygenases and oxidoreductases, to generate the vast diversity of naturally occurring
drimanes.
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Fungal biosynthetic pathways to drimane sesquiterpenoids.

A Historical Perspective on Chemical Synthesis

The potent biological activities and unique structural features of drimane sesquiterpenoids have
made them attractive targets for total synthesis. The development of synthetic routes has
evolved significantly over the decades, reflecting the advancements in synthetic organic
chemistry.

Early synthetic efforts in the 1960s and 1970s often involved lengthy and non-stereoselective
routes. A significant breakthrough was the use of naturally occurring terpenes, such as (+)-
sclareolide, as chiral starting materials. This approach provided a more efficient and
enantioselective pathway to the drimane skeleton. Subsequent developments have focused on
the development of novel cyclization strategies, including biomimetic polyene cyclizations and
Diels-Alder reactions, to construct the bicyclic core with high stereocontrol. More recent
innovations include the application of gold-catalyzed tandem reactions, offering highly efficient
and convergent routes to complex drimane sesquiterpenoids.[5][12]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of drimane sesquiterpenoids are a consequence of their
interactions with various cellular targets and signaling pathways. For instance, the antifungal
activity of drimenol is believed to involve the disruption of protein trafficking and secretion.[13]
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The cytotoxic effects of polygodial have been linked to the induction of apoptosis through the
generation of reactive oxygen species (ROS) and the modulation of key apoptotic proteins.
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Proposed apoptotic signaling pathway induced by polygodial.

Conclusion and Future Directions
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The discovery of drimane sesquiterpenoids nearly seven decades ago opened a rich field of
natural product chemistry that continues to yield exciting discoveries. From their initial isolation
to the elucidation of their complex biosynthetic pathways and the development of sophisticated
synthetic strategies, the study of drimanes has significantly contributed to our understanding of
the chemical diversity and biological potential of natural products. The potent and varied
bioactivities of these compounds underscore their potential as scaffolds for the development of
new drugs to address pressing medical needs, including infectious diseases and cancer.
Future research will undoubtedly focus on the discovery of new drimane derivatives from
unexplored ecological niches, the detailed elucidation of their mechanisms of action, and the
development of innovative and scalable synthetic and biosynthetic production methods to
unlock their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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